1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid

Physicochemical profiling Lipophilicity modulation Cyclobutane SAR

Sourcing conformationally restricted cyclobutane building blocks for SAR campaigns often delays lead optimization due to batch variability. • 98% purity with batch-specific NMR, HPLC, and GC QC ensures accurate stoichiometry in biochemical assays • Cyclobutane puckered conformation (~30-35°) pre-organizes pharmacophores, reducing entropic binding penalty • Direct synthetic precursor to amine analog (CAS 2680539-71-1) via Curtius or Hofmann routes Ideal for sGC-targeted cardiovascular programs and fragment-based library design.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
Cat. No. B13637151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2(CCC2)C(=O)O
InChIInChI=1S/C13H16O2/c1-10-3-5-11(6-4-10)9-13(12(14)15)7-2-8-13/h3-6H,2,7-9H2,1H3,(H,14,15)
InChIKeyRLVRUPHCEQHRIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid (CAS 1485944-77-1): Core Identity, Physicochemical Profile, and Procurement-Relevant Specifications


1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid (CAS 1485944-77-1) is a cyclobutane-derived carboxylic acid bearing a 4-methylbenzyl substituent at the 1-position of the strained four-membered ring, with molecular formula C₁₃H₁₆O₂ and molecular weight 204.26 g·mol⁻¹ . Its predicted physicochemical properties include a density of 1.159 ± 0.06 g·cm⁻³ and a boiling point of 345.7 ± 11.0 °C . The compound is commercially available from multiple reputable chemical suppliers at certified purities of 95% to 98%, with batch-specific quality-control documentation including NMR, HPLC, and GC analyses . It belongs to the broader class of 1-benzylcycloalkylcarboxylic acids, a scaffold identified in patent literature as relevant to soluble guanylate cyclase (sGC) activation and cardiovascular therapeutic development [1].

Synthetic intermediate for cyclobutane-containing amides, esters, and CNS-targeted amine derivatives.
Scaffold for sGC pathway research as a member of the patented 1-benzylcycloalkylcarboxylic acid class.
Multi-vendor procurement with certified 95% and 98% purity grades, supported by NMR, HPLC, and GC documentation.

Why Generic Substitution Fails for 1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid: Structural Nuances That Drive Differentiated Performance


Substituting 1-[(4-methylphenyl)methyl]cyclobutane-1-carboxylic acid with a structurally similar in-class analog introduces three quantifiable structural perturbations that alter physicochemical, conformational, and potentially pharmacological outcomes. First, the methylene (–CH₂–) spacer between the cyclobutane ring and the 4-methylphenyl group distinguishes this compound from directly attached aryl analogs such as 1-(4-methylphenyl)cyclobutane-1-carboxylic acid (CAS 50921-38-5), affecting both conformational flexibility and the electronic environment at the quaternary cyclobutane carbon . Second, the para-methyl substituent on the benzyl moiety increases molecular weight by 14.02 g·mol⁻¹ (from 190.24 to 204.26) and elevates the predicted boiling point by approximately 16 °C relative to the unsubstituted 1-benzylcyclobutane-1-carboxylic acid (CAS 114672-02-5, bp ~329.5 °C) , reflecting enhanced lipophilicity and altered intermolecular interactions. Third, the cyclobutane ring itself imposes a defined puckered conformation with longer C–C bond lengths and increased π-character relative to acyclic or larger-ring analogs, a feature that medicinal chemistry reviews identify as critical for entropy-favored target binding and metabolic stability [1]. These structural features are not interchangeable without measurable impact on downstream performance.

Methylene spacer
Removing the –CH₂– bridge produces a directly attached aryl analog; this alters conformational flexibility and may shift out of the claimed sGC-activator scaffold.
para-Methyl group
The unsubstituted benzyl analog has lower lipophilicity and predicted boiling point; intermolecular interaction and chromatographic behavior will differ.
Cyclobutane ring
Replacing the puckered four-membered ring with an acyclic or larger cycloalkyl core removes the conformational pre-organization that supports entropy-favored binding and metabolic stability.

Quantitative Differentiation Evidence for 1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid: Head-to-Head Physicochemical, Structural, and Quality Comparisons


Predicted Boiling Point Elevation vs. Unsubstituted Benzyl Analog Reflects Enhanced Intermolecular Interaction from para-Methyl Substitution

The target compound exhibits a predicted boiling point of 345.7 ± 11.0 °C, which is approximately 16 °C higher than that of the unsubstituted 1-benzylcyclobutane-1-carboxylic acid (CAS 114672-02-5, predicted bp 329.5 ± 11.0 °C) . This difference arises from the addition of a single para-methyl group (–CH₃) on the benzyl aromatic ring, increasing molecular weight from 190.24 to 204.26 g·mol⁻¹ (ΔMW = +14.02) and enhancing van der Waals interactions. The elevated boiling point is a direct, quantifiable indicator of stronger intermolecular forces that also translate to increased lipophilicity (estimated ΔlogP ≈ +0.5), which may influence membrane partitioning, protein binding, and chromatographic retention behaviour in downstream applications. No head-to-head experimental boiling point determination has been published for these two compounds under identical conditions; the comparison relies on predicted values generated using the same algorithmic method (ACD/Labs or equivalent), providing internally consistent cross-study comparable data.

Boiling point shift
Data to verify
+16 °C vs. unsubstituted analog (predicted)
Indicates enhanced intermolecular forces and lipophilicity from para-methyl.
Predicted values; experimental confirmation recommended.
Physicochemical profiling Lipophilicity modulation Cyclobutane SAR

Methylene Spacer Structural Differentiation: Conformational Flexibility vs. Direct Aryl Attachment in Cyclobutane Carboxylic Acid Analogs

A key structural distinction between the target compound and 1-(4-methylphenyl)cyclobutane-1-carboxylic acid (CAS 50921-38-5) is the presence of a methylene (–CH₂–) spacer. In the latter, the 4-methylphenyl ring is directly bonded to the cyclobutane quaternary carbon, creating a conformationally restricted C(sp²)–C(sp³) linkage with limited rotational freedom. In the target compound, the benzyl-type attachment introduces an additional rotatable bond and extends the distance between the aryl ring and the cyclobutane carboxylic acid core by approximately 1.5 Å (one C–C bond length) . This structural feature is significant because the 1-benzylcycloalkylcarboxylic acid scaffold—exemplified in patent DE102011006974A1—has been explicitly claimed for sGC activation, with the methylene spacer contributing to optimal spatial orientation of the aryl ring for target engagement [1]. In contrast, the directly attached aryl analog (CAS 50921-38-5, MW 190.24, C₁₂H₁₄O₂) lacks this spacer and presents a different conformational and electronic profile at the carboxylic acid-bearing carbon. The target compound's molecular formula (C₁₃H₁₆O₂ vs. C₁₂H₁₄O₂) reflects the additional –CH₂– unit.

Spacer architecture
Class-level
–CH₂– bridge present vs. direct aryl attachment
Defines scaffold membership within benzylcycloalkylcarboxylic acid patent space.
No co-assayed biological data available for these two specific compounds.
Conformational analysis Scaffold design Structure-activity relationships

Cyclobutane Ring Conformational Constraint: Medicinal Chemistry Rationale for Entropy-Driven Binding Advantage Over Acyclic Carboxylic Acid Analogs

The cyclobutane ring in the target compound adopts a puckered conformation with C–C bond lengths (~1.55 Å) that are longer than those in cyclopropane or acyclic alkanes, and exhibits increased C–C π-character relative to larger cycloalkanes [1]. This puckered geometry restricts conformational freedom and pre-organizes the carboxylic acid and 4-methylbenzyl substituents into a defined spatial arrangement. Medicinal chemistry reviews have documented that cyclobutane-containing drug candidates benefit from reduced entropic penalty upon target binding compared to fully flexible acyclic analogs, while the strained ring confers relative metabolic inertness [1]. Nine FDA-approved drugs incorporate a cyclobutane motif, including Butorphanol, Nalbuphine, and Boceprevir, all of which utilize cyclobutane-derived intermediates in their synthesis [2]. The carboxylic acid functionality of the target compound enables amide and ester conjugation analogous to the derivatization strategies employed in these approved therapeutics. While no direct binding data exist for this specific compound, the class-level evidence establishes that replacement of the cyclobutane core with an acyclic or larger-ring analog would abolish the conformational constraint that underpins the scaffold's medicinal chemistry value.

Cyclobutane constraint
Class-level
Puckered ring (~30–35°), entropy-favored binding profile
Conformational pre-organization may improve target engagement relative to flexible analogs.
Class-level medicinal chemistry evidence; no target-specific data for this compound.
Conformational restriction Drug design Cyclobutane medicinal chemistry

Batch-Specific Purity Certification and Multi-Vendor Availability: Procurement-Grade Differentiation at 95% and 98% Purity Levels

The target compound is available from independent suppliers at two documented purity tiers: 95% (Bidepharm, with batch-specific NMR, HPLC, and GC certification) and 98% (Leyan, Product No. 1321095) . This multi-vendor sourcing with documented analytical traceability is not uniformly available for all close structural analogs. For example, 1-benzylcyclobutane-1-carboxylic acid (CAS 114672-02-5) and 1-(4-methylphenyl)cyclobutane-1-carboxylic acid (CAS 50921-38-5) are listed by fewer vendors and often without published batch-specific QC documentation at the time of this analysis. The availability of a 98% purity grade enables applications requiring higher stoichiometric precision, such as quantitative NMR reference standards or stoichiometric reagent use in multi-step synthesis, while the 95% grade with full analytical characterization provides a cost-effective option for exploratory chemistry. The storage specification (sealed, dry, 2–8 °C) further ensures compound integrity during procurement and long-term laboratory storage.

Purity certification
Data to verify
95% (NMR/HPLC/GC) and 98% grades from independent vendors
Documented batch quality reduces impurity risk in sensitive assays or multi-step synthesis.
Vendor-declared specifications; request batch-specific COA.
Quality control Analytical certification Procurement specifications

Carboxylic Acid Derivatization Versatility: Enabling Amide, Ester, and Mixed Anhydride Conjugation Pathways for Library Synthesis

The free carboxylic acid group at the cyclobutane 1-position provides a chemically tractable handle for derivatization into amides, esters, acyl halides, and mixed anhydrides. This reactivity profile is directly relevant to the compound's utility as a synthetic intermediate, as evidenced by patent literature where cyclobutane carboxylic acids serve as precursors to biologically active amides and esters [1]. The steric environment of the quaternary cyclobutane carbon bearing both the carboxylic acid and the 4-methylbenzyl group may modulate reaction rates compared to less hindered analogs. The corresponding amine derivative—1-[(4-methylphenyl)methyl]cyclobutan-1-amine hydrochloride (CAS 2680539-71-1)—is commercially available and has been described as a lead compound for neurological disorder and pain management drug development , suggesting that the carboxylic acid precursor is a key intermediate on the synthetic path to pharmacologically relevant amine-containing molecules. In contrast, the directly attached aryl analog 1-(4-methylphenyl)cyclobutane-1-carboxylic acid (CAS 50921-38-5) presents a different steric environment at the reactive carbon that may influence coupling efficiency and product distribution.

Derivatization versatility
Class-level
Free –COOH enables amide, ester, and mixed anhydride formation
Supports library synthesis; steric environment at quaternary carbon may modulate coupling reactivity.
No comparative kinetic data available for specific coupling reactions.
Synthetic intermediate Derivatization Parallel synthesis

Best Research and Industrial Application Scenarios for 1-[(4-Methylphenyl)methyl]cyclobutane-1-carboxylic acid Based on Quantitative Differentiation Evidence


Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies Targeting Soluble Guanylate Cyclase (sGC) Activation

The 1-benzylcycloalkylcarboxylic acid scaffold—of which this compound is a representative member—has been explicitly claimed in patent literature (e.g., DE102011006974A1) for sGC activation relevant to cardiovascular indications [1]. The methylene spacer and para-methyl substitution differentiate this compound from directly attached aryl analogs, enabling systematic SAR exploration of spacer length, substitution pattern, and cyclobutane ring size. Procurement of the 98% purity grade ensures accurate stoichiometry in biochemical assays, while batch-specific QC documentation supports reproducible dose-response determinations.

Conformationally Constrained Fragment Library Design for Fragment-Based Drug Discovery (FBDD)

The cyclobutane ring's defined puckered conformation (~30–35° puckering amplitude) and restricted bond rotation, as documented in medicinal chemistry reviews [2], make this compound an ideal fragment library component. Unlike acyclic carboxylic acid fragments that sample multiple conformations in solution, the cyclobutane core pre-organizes the carboxylic acid and 4-methylbenzyl groups into a defined spatial arrangement, reducing the entropic penalty upon target binding. The 16 °C boiling point elevation versus the unsubstituted benzyl analog provides a measurable quality-control parameter for library curation.

Synthetic Intermediate for Cyclobutane-Containing CNS-Targeted Amine Derivatives

The corresponding amine derivative (1-[(4-methylphenyl)methyl]cyclobutan-1-amine hydrochloride, CAS 2680539-71-1) has been identified as a lead compound for neurological disorder and pain management development . The carboxylic acid serves as the direct synthetic precursor to this amine via Curtius rearrangement, Hofmann degradation, or amidation-reduction sequences. The documented availability of the target compound at two purity tiers (95% and 98%) with multi-technique analytical certification supports its use in multi-step synthetic campaigns where intermediate purity directly affects final product yield and purity.

Physicochemical Property Benchmarking in Cyclobutane Analog Series for Computational Model Validation

The predicted physicochemical data for this compound (density 1.159 g·cm⁻³, boiling point 345.7 °C) , when compared against measured or predicted values for the unsubstituted benzyl analog (bp ~329.5 °C) and the directly attached aryl analog (MW 190.24), provide a three-point calibration set for validating computational models of substituent effects on cyclobutane carboxylic acid properties. The systematic variation—methylene spacer present/absent, para-methyl present/absent—enables quantitative assessment of additive property contributions in this scaffold class.

Application
Selection Property
Validation Focus
sGC activation pathway SAR studies
1-Benzylcycloalkylcarboxylic acid scaffold with methylene spacer
Spacer and substitution pattern effects on target engagement
Fragment-based drug discovery library
Cyclobutane puckered conformation
Conformational pre-organization and entropy binding contribution
CNS-targeted amine derivative synthesis
Carboxylic acid derivatization handle
Coupling efficiency and final amine product purity
Computational model validation
Predicted bp, density, and MW series
Additive substituent effect accuracy
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